![molecular formula C13H13NOS3 B2892125 7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 299949-84-1](/img/structure/B2892125.png)

7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

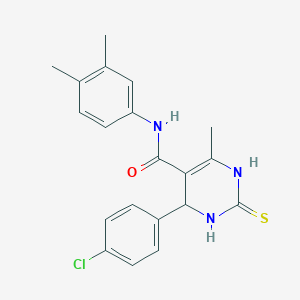

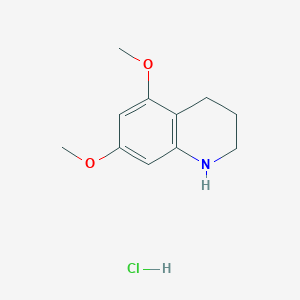

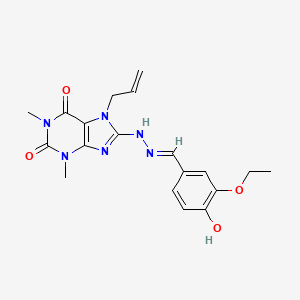

“7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the molecular formula C13H13NOS3 . It has an average mass of 295.443 Da and a monoisotopic mass of 295.015930 Da .

Synthesis Analysis

The synthesis of this compound involves the design of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones . The structure of these derivatives includes a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment .Molecular Structure Analysis

The molecular structure of this compound is complex, with a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment . The compound has a molecular weight of 295.43.Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo [3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.5 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its topological polar surface area is 104 Ų .科学的研究の応用

Protein Kinase Inhibitors

This compound has been used in the synthesis of derivatives that act as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer .

Chemoprotective Activity

The compound has shown potential in chemoprotective activity . This means it could potentially protect healthy cells from damage during chemotherapy .

Antitumor Activity

The compound has also shown potential in antitumor activity . This suggests it could potentially inhibit the growth of tumors .

Inhibition of JAK3

Some derivatives of the compound have shown significant inhibition of JAK3 . JAK3 is an enzyme that plays a crucial role in the immune response, and its inhibition can be useful in treating autoimmune diseases .

Inhibition of NPM1-ALK

Some derivatives have also shown excellent activities against NPM1-ALK . NPM1-ALK is a fusion protein involved in certain types of lymphoma, and inhibiting it can be a potential treatment strategy .

Inhibition of cRAF [Y340D] [Y341D]

One of the derivatives showed excellent activity against cRAF [Y340D] [Y341D] . cRAF is a protein involved in cell division and survival, and its inhibition can be useful in treating cancer .

1,3-Dipolar Cycloaddition Reactions

The compound has been studied in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles . This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex structures from simple starting materials .

Synthesis of New Heterocyclic Compounds

The structure of the compound allows for the synthesis of new heterocyclic compounds . These new compounds could potentially have a wide range of applications in medicinal chemistry .

特性

IUPAC Name |

7-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-5-4-7(15-3)6-9(8)14-13/h4-6,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHFRJIWAETOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=S)SS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2892042.png)

![4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2892043.png)

![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)

![3-Cyclopropyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2892062.png)